molecular formula C19H18FNO3S B2867792 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034545-57-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2867792
CAS No.: 2034545-57-6
M. Wt: 359.42
InChI Key: ACJRRGXEWOXNED-UHFFFAOYSA-N
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Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative featuring a benzofuran moiety, a 2-hydroxypropyl chain, and a 4-fluorophenylthio group.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-19(23,17-10-13-4-2-3-5-16(13)24-17)12-21-18(22)11-25-15-8-6-14(20)7-9-15/h2-10,23H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJRRGXEWOXNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the preparation of benzofuran derivatives

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity. Safety measures and environmental considerations would also be paramount in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties. Its interaction with biological molecules can provide insights into new therapeutic targets.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be explored for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound may find applications in the development of new materials or chemical processes. Its unique properties can be harnessed for various technological advancements.

Mechanism of Action

The mechanism by which N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural elements—acetamide core, fluorophenylthio group, and nitrogen-bound substituents—are shared with several analogs. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield (%) Melting Point (°C) Key Features
Target Compound Not specified Not provided - Benzofuran-2-yl
- 2-hydroxypropyl
- 4-fluorophenylthio
Not reported Not reported Unique benzofuran and hydroxypropyl groups may enhance lipophilicity or binding affinity.
N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Not specified Not provided - 2-Chlorophenyl
- Thiazolidinone
- Quinazolinone
- 4-fluorophenylthio
61 Not specified Incorporates heterocyclic rings (thiazolidinone, quinazolinone), potentially influencing solubility and bioactivity.
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.206 - Cyclohexyl
- Propylacetamido
- 4-fluorophenyl
81 150–152 Multicomponent synthesis; high yield. Polar groups may improve solubility.
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide C₁₅H₁₂FN₃OS 301.339 - Benzimidazolylthio
- 4-fluorophenyl
Not reported Not reported Benzimidazole moiety could confer antimicrobial or antitumor activity.
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide C₁₄H₁₁F₂NOS 295.31 - Dual 4-fluorophenyl groups Not reported Not reported Symmetric fluorophenylthio groups may enhance metabolic stability.

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, a 4-fluorophenyl group, and an acetamide functional group. The unique combination of these structural elements may contribute to its biological effects. The presence of the benzofuran unit is particularly noteworthy, as it is associated with various pharmacological activities including anti-inflammatory and antimicrobial properties.

PropertyValue
Molecular FormulaC17H18FNO3S
Molecular Weight321.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Melting PointNot Available

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity . For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. Preliminary assays suggest that this compound may possess similar properties, although specific data on its efficacy against pathogens remains limited.

Anti-inflammatory Effects

Benzofuran derivatives are also known for their anti-inflammatory effects. It is hypothesized that this compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. The exact mechanisms are still under investigation, but the structural components suggest potential interactions with cyclooxygenase (COX) enzymes or cytokine signaling pathways.

Interaction with Biological Targets

The interaction studies involving this compound are essential for elucidating its pharmacological profile. Molecular docking studies can provide insights into how this compound binds to various biological targets, potentially leading to the modulation of enzyme activity or receptor binding.

Case Studies and Research Findings

  • Study on Structural Analogues : A study focusing on benzofuran derivatives indicated that modifications in the substituent groups significantly influenced their biological activities. For example, compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
  • In Vitro Studies : In vitro testing of related benzofuran compounds revealed varying degrees of inhibition against fungal strains such as Fusarium oxysporum. These findings suggest that structural modifications can lead to compounds with potent antifungal properties .
  • Molecular Docking Analysis : Preliminary molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in inflammation and infection processes . These studies aim to identify potential therapeutic applications for this compound.

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